4-(3,4-Difluorophenoxy)pyridine-2-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 4-(3,4-Difluorophenoxy)pyridine-2-carbonitrile involves the reaction of 3,4-difluorophenol with 2-chloropyridine-4-carbonitrile under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Chemical Reactions Analysis
4-(3,4-Difluorophenoxy)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-(3,4-Difluorophenoxy)pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenoxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4-(3,4-Difluorophenoxy)pyridine-2-carbonitrile is unique due to its specific substitution pattern and fluorine atoms, which impart distinct chemical and biological properties. Similar compounds include:
3-Cyanopyridine:
2-Fluoropyridine: This compound has a fluorine atom on the pyridine ring but does not have the phenoxy or carbonitrile groups.
Properties
Molecular Formula |
C12H6F2N2O |
---|---|
Molecular Weight |
232.18 g/mol |
IUPAC Name |
4-(3,4-difluorophenoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C12H6F2N2O/c13-11-2-1-9(6-12(11)14)17-10-3-4-16-8(5-10)7-15/h1-6H |
InChI Key |
GKSPVXDLQBGUCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=NC=C2)C#N)F)F |
Origin of Product |
United States |
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